4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is a complex organic compound characterized by the presence of bromine, fluorine, and thiomorpholine functional groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromo-3-fluorobenzonitrile, which can be synthesized through a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis(trimethylsilyl)amide . The thiomorpholine moiety is then introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized benzophenones .
Scientific Research Applications
4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: A simpler compound with similar functional groups but lacking the thiomorpholine moiety.
3-Bromo-4-fluorotoluene: Another related compound used as a precursor in various organic syntheses.
Uniqueness
4-Bromo-3-fluoro-4’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQBARQVCHCLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642923 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-83-7 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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